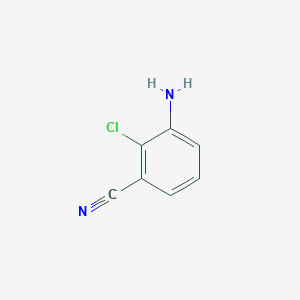

3-Amino-2-chlorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSNZALDJKNFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-2-chlorobenzonitrile chemical structure and properties

An In-depth Technical Guide to 3-Amino-2-chlorobenzonitrile

Abstract

This compound is a pivotal chemical intermediate, distinguished by its trifunctional aromatic scaffold. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and reactivity. We delve into the causality behind its synthetic protocols and explore its significant role as a versatile building block in the development of pharmaceuticals and other high-value chemical entities. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering field-proven insights and detailed methodologies.

Introduction and Strategic Importance

This compound (CAS No. 53312-76-8) is a substituted aromatic nitrile whose strategic importance is derived from the orthogonal reactivity of its three functional groups: an amino group, a chlorine atom, and a nitrile moiety.[1] This unique arrangement allows for selective and sequential chemical modifications, making it a highly valuable precursor in multi-step organic syntheses.

The presence of the electron-withdrawing nitrile and chlorine groups, ortho and meta to the activating amino group, creates a nuanced electronic profile that dictates its reactivity. In medicinal chemistry, this compound serves as a key starting material for the synthesis of complex heterocyclic systems, which form the core of numerous therapeutic agents.[2] Its utility is particularly noted in the construction of benzodiazepine derivatives and other pharmacologically active molecules.[2]

Physicochemical and Structural Properties

The structural integrity and purity of this compound are paramount for its successful application in synthesis. Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 53312-76-8 | [3][4] |

| Molecular Formula | C₇H₅ClN₂ | [3] |

| Molecular Weight | 152.58 g/mol | [5] |

| IUPAC Name | This compound | [4] |

| Appearance | White to off-white crystalline powder or solid | [1] |

| Melting Point | 116-118 °C | |

| Boiling Point | Data not readily available | |

| Solubility | Slightly soluble in water | [6] |

The molecule consists of a central benzene ring substituted with an amino (-NH₂) group at position 3, a chlorine (-Cl) atom at position 2, and a nitrile (-CN) group at position 1.[1] This specific substitution pattern is crucial for its subsequent chemical transformations.

Synthesis and Mechanistic Considerations

The synthesis of substituted benzonitriles can be achieved through various routes, including the ammoxidation of toluenes or the dehydration of amides.[2][7] A common and reliable laboratory-scale synthesis for a related isomer, 4-amino-2-chlorobenzonitrile, involves the reduction of a nitro group precursor, which provides a high-yield and clean conversion. This method, detailed in patent literature, is illustrative of the transformations often used for this class of compounds.[8][9]

Workflow for Synthesis via Nitro Reduction

The following diagram outlines a typical synthetic workflow, adapted from the synthesis of a related isomer, which involves the reduction of a nitro-substituted precursor. The choice of a reducing agent like stannous chloride (SnCl₂) in acidic medium is a classic and effective method for converting aromatic nitro groups to amines with high fidelity.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Development

Chlorine-containing compounds are prevalent in pharmaceuticals, with the chlorine atom often enhancing properties like metabolic stability, membrane permeability, and binding affinity. [10]Substituted aminobenzonitriles are crucial intermediates in the synthesis of many drugs, particularly benzodiazepines, which are a class of psychoactive drugs with sedative, hypnotic, and anxiolytic properties. [2] For example, the related compound 2-amino-5-chlorobenzonitrile is a documented starting material for the synthesis of Clorazepate, a benzodiazepine drug used to treat anxiety and alcohol withdrawal. [2][11]The synthesis involves reacting the aminobenzonitrile with a Grignard reagent to form an imine, which is then cyclized to build the core benzodiazepine ring system. [11]

Safety and Handling

As with many substituted aromatic amines and nitriles, this compound should be handled with care. It is classified as harmful if swallowed, in contact with skin, or if inhaled. [12]It is also known to cause skin and serious eye irritation and may cause respiratory irritation. [12][13] Standard Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood. [12]* Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [13]* Avoid breathing dust. [13]* Wash hands thoroughly after handling. [13]* In case of fire, thermal decomposition can release toxic gases such as carbon monoxide, nitrogen oxides, and hydrogen chloride gas. [13][14] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a high-utility chemical intermediate whose value is defined by the strategic placement of its three reactive functional groups. A thorough understanding of its properties, synthesis, and reactivity profile is essential for chemists aiming to leverage this molecule for the efficient construction of complex targets. Its established role in the synthesis of pharmacologically relevant scaffolds underscores its continued importance in the fields of medicinal chemistry and industrial organic synthesis.

References

-

Title: Exploring the Versatility: Applications of 4-Amino-3-chlorobenzonitrile in Various Industries Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

-

Title: SAFETY DATA SHEET - Thermo Fisher Scientific (2-Amino-4-chlorobenzonitrile) Source: Thermo Fisher Scientific URL: [Link]

-

Title: SAFETY DATA SHEET - Fisher Scientific (2-Amino-5-chlorobenzonitrile) Source: Fisher Scientific URL: [Link]

-

Title: Material Safety Data Sheet - Capot Chemical Source: Capot Chemical URL: [Link]

-

Title: 3-Aminobenzonitrile Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study Source: ACS Medicinal Chemistry Letters via PubMed Central, NIH URL: [Link]

-

Title: 2-Chlorobenzonitrile Source: PubChem, National Center for Biotechnology Information URL: [Link]

- Title: US3742014A - Preparation of benzonitriles Source: Google Patents URL

-

Title: United States Patent 3,742,014 - Preparation of Benzonitriles Source: Google Patents URL: [Link]

-

Title: Clorazepate Source: Wikipedia URL: [Link]

-

Title: 4-Amino-2-chlorobenzonitrile Source: CAS Common Chemistry URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central, NIH URL: [Link]

- Title: CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method Source: Google Patents URL

Sources

- 1. Page loading... [guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 53312-76-8 [chemicalbook.com]

- 4. 53312-76-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method - Google Patents [patents.google.com]

- 8. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clorazepate - Wikipedia [en.wikipedia.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Elucidation of 3-Amino-2-chlorobenzonitrile

This document provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural confirmation and characterization of 3-Amino-2-chlorobenzonitrile (CAS No. 53312-76-8).[1][2][3] This guide is intended for researchers and professionals in drug development and chemical synthesis, offering both foundational data and the rationale behind its interpretation.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic compound with the molecular formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol .[4] Its structure consists of a benzene ring substituted with a nitrile (-C≡N) group, an amino (-NH₂) group, and a chlorine (-Cl) atom. The relative positions of these substituents (amino at C3, chloro at C2, and nitrile at C1) create a distinct pattern of electronic environments, which is directly probed by various spectroscopic techniques.

The comprehensive characterization of this molecule relies on piecing together complementary information from different analytical methods. NMR spectroscopy reveals the carbon-hydrogen framework and the immediate electronic environment of each nucleus. IR spectroscopy identifies the functional groups present based on their characteristic vibrational frequencies. Mass spectrometry provides the molecular weight and offers clues to the structure through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR, we can map the molecule's complete atomic connectivity.

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region and a broad signal for the amino protons. The aromatic protons (H-4, H-5, and H-6) form a complex splitting pattern due to their coupling with each other.

Key Interpretive Insights:

-

Amino Protons (-NH₂): A broad singlet is typically observed, the chemical shift of which is highly dependent on solvent, concentration, and temperature.[5][6] This broadening is due to quadrupole effects of the nitrogen atom and chemical exchange. In the provided data, this signal appears around 4.48 ppm .

-

Aromatic Protons (Ar-H): Aromatic protons generally resonate between 6.0 and 8.5 ppm.[7]

-

H-5: This proton is expected to be a triplet, as it is coupled to both H-4 and H-6. It is observed at approximately 7.23 ppm .

-

H-4 and H-6: These protons are doublets (or more accurately, doublets of doublets) due to coupling with H-5. Their exact chemical shifts are influenced by the electronic effects of the adjacent substituents. H-6, being ortho to the electron-withdrawing nitrile group, is expected to be the most downfield, observed around 7.36 ppm . H-4, positioned between the amino and chloro groups, appears at approximately 6.86 ppm .

-

Table 1: Summary of ¹H NMR Data for this compound [8]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.36 | d | 1H | H-6 | Ortho to the electron-withdrawing -CN group, leading to deshielding. |

| ~7.23 | t | 1H | H-5 | Coupled to two adjacent protons (H-4 and H-6). |

| ~6.86 | d | 1H | H-4 | Influenced by both the electron-donating -NH₂ and electron-withdrawing -Cl groups. |

| ~4.48 | br s | 2H | -NH₂ | Broad signal characteristic of amino protons due to exchange and quadrupolar broadening.[6] |

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly informative about the electronic environment and hybridization of the carbons.[9][10]

Key Interpretive Insights:

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group is typically found in the 115-125 ppm range.[11] For this molecule, it is observed at 117.1 ppm .

-

Aromatic Carbons (Ar-C): Aromatic carbons generally resonate between 110 and 165 ppm.[12]

-

Quaternary Carbons (C1, C2, C3): These carbons, which are not attached to any protons, often show weaker signals. Their shifts are heavily influenced by the attached substituent.

-

C3-NH₂: The carbon attached to the amino group (C3) is significantly shielded and appears at 147.2 ppm .

-

C2-Cl: The carbon bearing the chlorine atom (C2) is found at 119.5 ppm .

-

C1-CN: The carbon attached to the nitrile group (C1) is the most shielded of the quaternary carbons, resonating at 109.2 ppm .

-

-

Protonated Carbons (C4, C5, C6):

-

C5: This carbon is expected around 130.2 ppm .

-

C6: Found at 120.4 ppm .

-

C4: Appears at 118.0 ppm .

-

-

Table 2: Summary of ¹³C NMR Data for this compound [8]

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 147.2 | C3 | Attached to the electron-donating amino group, causing a downfield shift. |

| 130.2 | C5 | Standard aromatic CH carbon. |

| 120.4 | C6 | Influenced by the adjacent electron-withdrawing nitrile group. |

| 119.5 | C2 | Attached to the electronegative chlorine atom. |

| 118.0 | C4 | Influenced by adjacent amino and chloro groups. |

| 117.1 | C≡N | Characteristic chemical shift for a nitrile carbon.[11] |

| 109.2 | C1 | Quaternary carbon attached to the nitrile group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations (stretching, bending).[13]

Key Interpretive Insights:

-

N-H Stretching: Primary amines (-NH₂) show two distinct stretching bands in the 3500-3250 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[7] For this compound, these are observed at approximately 3452 cm⁻¹ and 3363 cm⁻¹ .[14]

-

C≡N Stretching: The nitrile group gives rise to a sharp, intense absorption in the 2260-2210 cm⁻¹ range.[15][16] This is a highly diagnostic peak and is observed at 2211 cm⁻¹ .[14]

-

C=C Stretching (Aromatic): The benzene ring exhibits characteristic C=C stretching vibrations in the 1600-1475 cm⁻¹ region.[17]

-

C-Cl Stretching: The absorption for the C-Cl bond is typically found in the fingerprint region, around 782 cm⁻¹.[14]

Table 3: Summary of Key IR Absorption Frequencies [8][14]

| Frequency (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3452, 3363 | Medium-Strong | N-H Stretch | Primary Amine (-NH₂) |

| 2211 | Strong, Sharp | C≡N Stretch | Nitrile |

| 1600-1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 782 | Medium | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data helps confirm the molecular formula and provides corroborating evidence for the proposed structure.

Key Interpretive Insights:

-

Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the mass-to-charge ratio (m/z) of the intact molecule. For this compound (C₇H₅ClN₂), the expected molecular weight is ~152.58 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show a characteristic M⁺ peak at m/z 152 and an M+2 peak at m/z 154 with about one-third the intensity. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.

-

Fragmentation: While detailed fragmentation pathways can be complex, common losses from aromatic nitriles include the elimination of HCN or HNC (27 u).[18][19][20] Fragmentation of the benzene ring itself can also occur. The presence of an amino group might lead to fragments resulting from the loss of NH₂ (16 u). The base peak in a mass spectrum represents the most stable fragment ion formed. For many benzonitrile derivatives, the molecular ion is quite stable and may also be the base peak.[21]

Table 4: Predicted Mass Spectrometry Data

| m/z | Identity | Rationale |

| 152 | [M]⁺ | Molecular ion containing the ³⁵Cl isotope. |

| 154 | [M+2]⁺ | Molecular ion containing the ³⁷Cl isotope; confirms the presence of one chlorine atom. |

| 117 | [M-Cl]⁺ | Loss of the chlorine atom. |

| 125 | [M-HCN]⁺ | Loss of hydrogen cyanide, a common fragmentation for nitriles.[22] |

Integrated Spectroscopic Workflow

The power of this multi-technique approach lies in its synergy. No single method provides the complete picture, but together they offer unambiguous structural confirmation. The workflow illustrates how data from each technique is integrated to build a conclusive structural assignment.

Caption: Integrated workflow for the structural elucidation of this compound.

Experimental Protocols

The following are generalized, standard operating procedures for the acquisition of the spectroscopic data discussed.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. A longer relaxation delay (2-5 seconds) is often used.

-

Process the data similarly to the ¹H spectrum, referencing the solvent peak.

-

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically performs the background subtraction, yielding the final absorbance or transmittance spectrum.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use Electron Impact (EI) ionization, typically at 70 eV, to fragment the molecule.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the relative abundance of ions at each mass-to-charge (m/z) ratio, generating the mass spectrum.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[23][24][25] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[26][27] All handling should be performed in a well-ventilated area or a chemical fume hood.[23]

References

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Oregon State University. (2020). Carbon NMR Chemical Shifts. Retrieved from [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

California State University Stanislaus. (2023). Proton NMR Chemical Shifts. Retrieved from [Link]

-

University of Regensburg. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR.pdf. Retrieved from [Link]

-

University of Calgary. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

National Institutes of Health. (2023). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. PMC. Retrieved from [Link]

-

chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Fisher Scientific. (2011). SAFETY DATA SHEET. Retrieved from [Link]

-

Scribd. (n.d.). IR Correlation Table. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]

-

University of Rochester. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Reagentia. (n.d.). This compound (1 x 100 mg). Retrieved from [Link]

-

PubChem. (n.d.). Benzonitrile, m-chloro-. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

RSC Publishing. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.17. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminobenzonitrile. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

-

Wiley Online Library. (2024). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Amino-3-chlorobenzonitrile. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzonitrile, 3-chloro-2-fluoro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-2-bromobenzonitrile - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3-chlorobenzonitrile. Retrieved from [Link]

Sources

- 1. 53312-76-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. This compound | 53312-76-8 [chemicalbook.com]

- 4. 4-Amino-3-chlorobenzonitrile [webbook.nist.gov]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. This compound(53312-76-8) 1H NMR spectrum [chemicalbook.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. scribd.com [scribd.com]

- 13. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. Infrared_spectroscopy_correlation_table [chemeurope.com]

- 16. scribd.com [scribd.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 20. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. whitman.edu [whitman.edu]

- 22. GCMS Section 6.17 [people.whitman.edu]

- 23. assets.thermofisher.cn [assets.thermofisher.cn]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

- 26. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 27. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-2-chlorobenzonitrile

Abstract: 3-Amino-2-chlorobenzonitrile is a pivotal chemical intermediate, finding extensive application in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique trifunctional aromatic structure, featuring amino, chloro, and nitrile groups, provides a versatile scaffold for constructing complex molecular architectures.[1] This guide offers a comprehensive overview of a robust and widely applicable laboratory-scale synthesis of this compound, delving into the underlying reaction mechanisms, detailed experimental protocols for synthesis and purification, and a full suite of characterization techniques. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, providing the technical depth necessary for successful and safe execution.

Strategic Approach to Synthesis: Pathway Selection

The synthesis of this compound can be approached through several routes. A common and effective strategy involves the Sandmeyer reaction, which allows for the conversion of an aryl amine to an aryl halide or nitrile via a diazonium salt intermediate.[3][4] This method is particularly advantageous due to its reliability and the commercial availability of the necessary precursors.[4][5]

Alternative approaches, such as nucleophilic aromatic substitution (SNAr) on a suitably activated dichlorobenzonitrile, are also viable.[6][7] However, the Sandmeyer reaction often provides a more direct and higher-yielding pathway, making it the focus of this guide.[5][8]

The Chosen Synthetic Pathway: A Mechanistic Perspective

The selected synthesis begins with 2,6-dichlorobenzonitrile, which undergoes a nucleophilic aromatic substitution reaction with ammonia to yield 2-amino-6-chlorobenzonitrile. This intermediate is then subjected to a Sandmeyer-type reaction sequence. The amino group is first diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate is then treated with a copper(I) cyanide catalyst, which facilitates the replacement of the diazonium group with a nitrile group, ultimately yielding this compound. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4]

Below is a diagram illustrating the overall synthetic workflow.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves hazardous materials and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9][10][11]

Part A: Synthesis of 2-Amino-6-chlorobenzonitrile

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, dissolve 2,6-dichlorobenzonitrile (17.2 g, 0.1 mol) in 100 mL of ethanol.

-

Ammonolysis: Bubble ammonia gas through the solution at a moderate rate while stirring. The reaction is exothermic, and the temperature should be monitored. Continue the ammonia addition for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into 300 mL of ice-cold water. The product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-6-chlorobenzonitrile.

Part B: Synthesis of this compound (Sandmeyer Reaction)

-

Diazotization:

-

In a 500 mL beaker, suspend the 2-amino-6-chlorobenzonitrile (15.2 g, 0.1 mol) in a mixture of 100 mL of water and 25 mL of concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear solution.[5]

-

-

Sandmeyer Reaction:

-

In a separate 1 L flask, prepare a solution of copper(I) cyanide (13.5 g, 0.15 mol) in 100 mL of water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.[4]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

-

Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.[12]

-

Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Slowly add hot water dropwise until the solution becomes slightly cloudy.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Comprehensive Characterization

The identity and purity of the synthesized this compound should be confirmed through a combination of spectroscopic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Technique | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR (CDCl₃) | 7.20-7.40 (m, 1H, Ar-H), 6.80-7.00 (m, 2H, Ar-H), 4.50 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃) | 145.0 (C-NH₂), 134.0 (Ar-C), 120.0 (Ar-C), 118.0 (Ar-C), 117.0 (C-CN), 115.0 (C-Cl) |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.[13][14]

B. Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amino) | 3450 - 3300 (two bands) |

| C≡N Stretch (Nitrile) | 2230 - 2210 |

| C-Cl Stretch | 800 - 750 |

| Aromatic C-H Bending | 900 - 690 |

These values are typical for the specified functional groups.[15]

C. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

-

Expected Molecular Ion Peak (M⁺): m/z = 152.58

-

The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum, with a peak at M+2.

Safety and Handling

This compound is a chemical that requires careful handling.[9][10][11]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[11][16]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[10] Avoid breathing dust.[16] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a detailed and practical framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and adhering to the outlined protocols, researchers and drug development professionals can confidently and safely produce this valuable chemical intermediate. The provided characterization data serves as a reliable reference for verifying the identity and purity of the final product, ensuring its suitability for downstream applications.

References

- Vertex AI Search. (n.d.). Supplementary Information.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

-

TCI AMERICA. (n.d.). 3-Amino-4-chlorobenzonitrile Safety Data Sheet. Retrieved from 17

-

Fisher Scientific. (2011). 4-Amino-2-chlorobenzonitrile Safety Data Sheet. Retrieved from 10

-

Thermo Fisher Scientific. (2013). Benzonitrile, 2-amino-4-chloro- Safety Data Sheet. Retrieved from 11

-

Fisher Scientific. (n.d.). Benzonitrile, 2-amino-5-chloro- Safety Data Sheet. Retrieved from 16

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

GeeksforGeeks. (2025). Sandmeyer Reaction. Retrieved from [Link]

-

Filo. (2025). For 2 Mark each: Sandmeyer reaction. Retrieved from [Link]

-

Galli, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2825-2855. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility: Applications of 4-Amino-3-chlorobenzonitrile in Various Industries. Retrieved from [Link]

-

Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved from [Link]

-

NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

Zaini, N. S., et al. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 28(1), 143-157. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 6. aromatic nucleophilic substitution: Topics by Science.gov [science.gov]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. *For 2 Mark each: Sandmeyer reaction | Filo [askfilo.com]

- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. Tips & Tricks [chem.rochester.edu]

- 13. minio.scielo.br [minio.scielo.br]

- 14. rsc.org [rsc.org]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. fishersci.com [fishersci.com]

- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

An In-depth Technical Guide to 3-Amino-2-chlorobenzonitrile: Properties, Reactivity, and Applications

Introduction

3-Amino-2-chlorobenzonitrile is a halogenated aromatic organic compound of significant interest to the pharmaceutical and fine chemical industries.[1] Its molecular architecture, featuring a benzene ring substituted with an amino group (-NH₂), a chlorine atom (-Cl), and a nitrile group (-CN), provides a versatile platform for synthetic transformations.[1] This trifunctional nature allows for a wide array of chemical modifications, making it a valuable intermediate in the synthesis of complex heterocyclic compounds and other molecular frameworks central to drug discovery and agrochemical research.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its reactivity profile, synthesis, and applications, with a focus on providing actionable insights for researchers and drug development professionals.

Chemical Identity and Structure

The unique arrangement of the functional groups on the aromatic ring dictates the chemical behavior of this compound.

Caption: 2D Molecular Structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for setting up experimental conditions.

| Property | Value | Source(s) |

| Appearance | White to off-white solid, typically in powder or crystalline form. | [1] |

| Melting Point | 38-40 °C (literature value for a related isomer) | [7] |

| Boiling Point | Not readily available | |

| Solubility | Soluble in polar organic solvents such as methanol and ethanol. Limited solubility in non-polar solvents like hexane. | [8] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Characteristics | Source(s) |

| N-H Stretch (Amino) | 3452 and 3363 | Two distinct peaks characteristic of a primary amine. | [9] |

| C≡N Stretch (Nitrile) | ~2211 - 2252 | A sharp, intense absorption. | [9][10] |

| C-Cl Stretch | ~782 | In the fingerprint region. | [9] |

| Aromatic C=C Stretch | ~1482 - 1617 | Multiple bands. | |

| N-H Bend (Amino) | ~1622 | Scissoring vibration. | [10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons (3H): Expected to appear in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to a complex splitting pattern (multiplets).

-

Amino Protons (2H): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR:

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbons attached to the electron-withdrawing nitrile and chlorine groups will be shifted downfield, while the carbon attached to the electron-donating amino group will be shifted upfield.

-

Nitrile Carbon (1C): A signal is expected around δ 115-120 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): Expected at m/z 152 and 154 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

-

Fragmentation: Fragmentation patterns may involve the loss of HCN (m/z 27), Cl (m/z 35/37), and NH₂ (m/z 16).[12]

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups.

Caption: Key Reaction Pathways of this compound.

-

Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including diazotization to form a diazonium salt, which can then be displaced by a wide range of nucleophiles. It can also be readily acylated or alkylated.[2]

-

Nitrile Group: The nitrile group is susceptible to hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide. It can also be reduced to a primary amine or participate in cycloaddition reactions to form heterocyclic systems.[2]

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents (amino group is ortho-, para-directing and activating; chloro and nitrile groups are meta-directing and deactivating) will influence the position of further substitution.

Synthesis

The synthesis of aminobenzonitriles can be achieved through various routes. A common approach involves the reduction of the corresponding nitrobenzonitrile.[13][14]

Example Protocol: Reduction of 2-Chloro-3-nitrobenzonitrile

This protocol is a general representation of a common synthetic route.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitrobenzonitrile in a suitable solvent such as ethanol or acetic acid.

Step 2: Addition of Reducing Agent

-

Add a reducing agent, such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or iron powder in acidic medium.[14]

-

The reaction is often exothermic and may require cooling to maintain a controlled temperature.

Step 3: Reaction Monitoring

-

The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Isolation

-

After the reaction is complete, the mixture is cooled and made alkaline by the addition of a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Step 5: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) or by column chromatography on silica gel.[14][15]

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to selectively modify its functional groups to construct more complex molecular architectures.

-

Pharmaceutical Intermediates: It serves as a key precursor in the synthesis of pharmaceuticals, including antimalarial drugs and compounds with potential anti-inflammatory and analgesic properties.[2][16] The presence of the amino, chloro, and nitrile groups allows for diverse derivatization, enabling medicinal chemists to explore a wide chemical space for new drug candidates.[2]

-

Agrochemical Synthesis: This compound is also utilized in the agrochemical industry as an intermediate for the preparation of pesticides, herbicides, and fungicides.[2]

-

Fine Chemical Synthesis: Beyond its applications in life sciences, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.[2]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is based on data for closely related compounds and should be considered as a guideline.[17][18][19][20]

-

Hazards:

-

Precautions for Safe Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[18]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]

-

Avoid breathing dust.[21]

-

Wash hands thoroughly after handling.[17]

-

Avoid contact with skin, eyes, and clothing.[18]

-

-

Storage:

-

First Aid Measures:

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[21]

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[17]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[17]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[19]

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]

-

References

-

3-Chlorobenzonitrile. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (2023). Retrieved January 2, 2026, from [Link]

-

3-Aminobenzonitrile - Solubility of Things. (n.d.). Retrieved January 2, 2026, from [Link]

-

Exploring the Versatility: Applications of 4-Amino-3-chlorobenzonitrile in Various Industries. (n.d.). Retrieved January 2, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). MDPI. Retrieved January 2, 2026, from [Link]

-

This compound - AbacipharmTech-Global Chemical supplier. (n.d.). Retrieved January 2, 2026, from [Link]

- WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles. (1996). Google Patents.

-

Method used for preparing 3-chlorobenzonitrile. (n.d.). Eureka | Patsnap. Retrieved January 2, 2026, from [Link]

-

4-Amino-3-chlorobenzonitrile. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Organic Nitrogen Compounds IV: Nitriles. (2019, July 1). Spectroscopy Online. Retrieved January 2, 2026, from [Link]

-

Synthesis of 2-chloro-4-aminobenzonitrile. (n.d.). PrepChem.com. Retrieved January 2, 2026, from [Link]

-

2-Chlorobenzonitrile. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

3-Aminobenzonitrile. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2024, February 28). Malaysian Journal of Analytical Sciences. Retrieved January 2, 2026, from [Link]

- CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method. (2010). Google Patents.

-

This compound (1 x 100 mg). (n.d.). Reagentia. Retrieved January 2, 2026, from [Link]

-

novel synthesis and biological activity of (2e)-1- (3-amino-5-chloro-1-benzofuran-2-yl)-3-arylprop- 2-en-1-ones and their derivatives. (n.d.). Rasayan Journal of Chemistry. Retrieved January 2, 2026, from [Link]

-

The Crucial Role of 2-Chlorobenzonitrile in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 2, 2026, from [Link]

- US3742014A - Preparation of benzonitriles. (1973). Google Patents.

-

4-Amino-3-chlorobenzonitrile. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

-

Benzonitrile, 3-chloro-2-fluoro-. (n.d.). NIST WebBook. Retrieved January 2, 2026, from [Link]

-

3-Amino-2-bromobenzonitrile - Optional[Vapor Phase IR]. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

-

Synthesis of 4-amino-3-chlorobenzonitrile. (n.d.). PrepChem.com. Retrieved January 2, 2026, from [Link]

-

One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. (n.d.). New Journal of Chemistry. Retrieved January 2, 2026, from [Link]

-

Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms. (2024, December 12). Retrieved January 2, 2026, from [Link]

-

Amino acids. (n.d.). Medizinische Fakultät Münster. Retrieved January 2, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. abacipharma.com [abacipharma.com]

- 4. 53312-76-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 6. scbt.com [scbt.com]

- 7. 3-氯苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. This compound(53312-76-8) 1H NMR [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. prepchem.com [prepchem.com]

- 14. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 15. prepchem.com [prepchem.com]

- 16. nbinno.com [nbinno.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

- 21. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 3-Amino-2-chlorobenzonitrile: Synthesis, Properties, and Applications

Abstract

3-Amino-2-chlorobenzonitrile is a strategically important bifunctional aromatic building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and a directing chloro group, offers a versatile platform for the synthesis of a wide array of complex heterocyclic systems and other fine chemicals. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, with a focus on its role as a precursor in the development of novel therapeutic agents. Detailed synthetic protocols, mechanistic insights, and spectroscopic data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction and Historical Context

The precise origins of this compound are not extensively documented in seminal, standalone publications, a common characteristic for many specialized chemical intermediates. Its emergence is closely tied to the broader exploration of substituted aminobenzonitriles as key intermediates in the mid to late 20th century, driven by the burgeoning pharmaceutical and agrochemical industries. The synthesis of related compounds, such as 2-amino-3-chlorobenzonitrile, was reported in the context of developing pharmaceutical compounds, suggesting a similar trajectory for its 3-amino-2-chloro isomer.[1]

Patents from the 1990s describe general processes for the preparation of substituted 3-aminobenzonitriles, highlighting their importance as precursors to bioactive molecules like benzothiadiazole-7-carboxylic acid.[2] These documents laid the groundwork for the synthesis of a variety of aminobenzonitrile derivatives, including the title compound. Today, this compound is recognized as a valuable and commercially available building block for organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 53312-76-8 |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol |

| Appearance | White to off-white solid (powder or crystalline) |

| Melting Point | Not consistently reported; varies with purity |

| Solubility | Soluble in many organic solvents |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. Representative data is summarized below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons and the amine protons. The exact chemical shifts and coupling constants are dependent on the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum shows distinct signals for the seven carbon atoms in the molecule, including the nitrile carbon and the carbons of the benzene ring.

-

IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and the C-Cl stretching, as well as aromatic C-H and C=C vibrations.

-

MS (Mass Spectrometry): The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the amino or cyano group onto a pre-functionalized benzene ring. A common and logical precursor for this synthesis is 2,6-dichlorobenzonitrile.

Nucleophilic Aromatic Substitution of 2,6-Dichlorobenzonitrile

A prevalent method for the synthesis of this compound involves the selective nucleophilic aromatic substitution (SNAAr) of one of the chlorine atoms in 2,6-dichlorobenzonitrile with an amino group.

DOT Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of this compound from 2,6-dichlorobenzonitrile.

Materials:

-

2,6-Dichlorobenzonitrile

-

Ammonia (aqueous or anhydrous)

-

Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

-

High-pressure reaction vessel (autoclave)

Procedure:

-

Reaction Setup: In a high-pressure autoclave, charge 2,6-dichlorobenzonitrile and the solvent (e.g., DMF).

-

Addition of Ammonia: Introduce a molar excess of ammonia into the sealed reactor. The ammonia can be added as a concentrated aqueous solution or as a gas.

-

Reaction Conditions: Heat the sealed reactor to a temperature typically in the range of 150-200°C. The reaction is maintained at an elevated pressure that develops within the sealed vessel.

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC or GC-MS. Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released.

-

Isolation and Purification: The reaction mixture is typically poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Causality of Experimental Choices:

-

Solvent: A high-boiling polar aprotic solvent like DMF is chosen to facilitate the dissolution of the reactants and to allow for the high reaction temperatures required for the nucleophilic aromatic substitution.

-

Temperature and Pressure: Elevated temperature and pressure are necessary to overcome the activation energy for the substitution of an aromatic chloride, which is generally less reactive than other halides.

-

Excess Ammonia: A large excess of ammonia is used to drive the reaction towards the monosubstituted product and to minimize the formation of di-substituted byproducts.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the amino, chloro, and nitrile groups makes this compound a highly valuable intermediate for the synthesis of complex organic molecules, particularly heterocyclic compounds that form the core of many pharmaceutical agents.

Precursor to Heterocyclic Scaffolds

The primary application of this compound is in the construction of fused heterocyclic systems. The amino and nitrile groups can participate in cyclization reactions to form a variety of ring systems. For example, it can be a key starting material for the synthesis of quinazolinones, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3]

DOT Diagram of a Representative Application Workflow

Caption: Synthesis of quinazolinones from this compound.

Role in Medicinal Chemistry

While specific blockbuster drugs directly derived from this compound are not prominently in the public domain, its utility as a building block in drug discovery programs is evident from the importance of the aminobenzonitrile scaffold. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The chlorine atom can modulate the electronic properties and lipophilicity of the final molecule, influencing its pharmacokinetic and pharmacodynamic profile. The amino group provides a handle for further derivatization to explore structure-activity relationships (SAR).

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. If swallowed, call a poison center or doctor if you feel unwell. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.

Conclusion

This compound stands as a testament to the enabling power of specialized chemical intermediates in modern organic synthesis and drug discovery. Its unique trifunctional nature provides a robust and versatile platform for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles of significant biological interest. While its own discovery may be modestly documented, its value is clearly demonstrated through its application in the synthesis of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to empower researchers in their pursuit of new chemical entities that can address unmet medical and technological needs.

References

- Breitschuh, R., & Pugin, B. (1996). Process for the preparation of substituted 3-aminobenzonitriles. (WO1996011906A1). Google Patents.

-

El-Gendy, M. A., & El-Gaby, M. S. A. (2004). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Molecules, 9(8), 612-623. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]

- 3. Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthetic Routes of 3-Amino-2-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Amino-2-chlorobenzonitrile

This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its unique trifunctional aromatic structure, featuring an amino group, a chlorine atom, and a nitrile group, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of the primary synthetic routes to this valuable compound, providing not only detailed experimental protocols but also a critical analysis of the underlying chemical principles, comparative advantages, and practical considerations for laboratory and industrial-scale production.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound is predominantly achieved through three strategic approaches, each with its own set of advantages and challenges. This section will provide a high-level comparison of these routes, which will be elaborated upon in subsequent sections.

| Synthetic Route | Starting Material | Key Transformation | Primary Advantages | Potential Challenges |

| Route 1: Nucleophilic Aromatic Substitution | 2,3-Dichlorobenzonitrile | Amination | Direct introduction of the amino group. | Harsh reaction conditions may be required; potential for side reactions. |

| Route 2: Reduction of a Nitro Precursor | 2-Chloro-3-nitrobenzonitrile | Nitro group reduction | High selectivity and yield often achievable. | Availability and synthesis of the nitro precursor. |

| Route 3: The Sandmeyer Reaction | Substituted anilines | Diazotization and cyanation/chlorination | Versatile for introducing cyano and chloro groups. | In-situ generation of diazonium salts can be hazardous. |

Route 1: Nucleophilic Aromatic Substitution of 2,3-Dichlorobenzonitrile

This route involves the direct displacement of a chlorine atom from 2,3-dichlorobenzonitrile with an amino group, typically using ammonia or an ammonia equivalent. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Causality Behind Experimental Choices

The success of this SNAr reaction hinges on the activation of the aromatic ring by the electron-withdrawing nitrile group, which facilitates nucleophilic attack. The choice of reaction conditions is critical to favor the substitution at the 3-position over the 2-position and to minimize the formation of byproducts.

-

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to enhance the solubility of the reactants and facilitate the reaction.

-

Temperature and Pressure: Elevated temperatures and pressures are typically necessary to overcome the activation energy barrier for the substitution on the deactivated aromatic ring.

-

Catalyst: In some instances, a copper catalyst may be used to promote the amination reaction, although this can introduce challenges in product purification.

Experimental Protocol: Amination of 2,3-Dichlorobenzonitrile

Materials:

-

2,3-Dichlorobenzonitrile

-

Aqueous ammonia (25-30%)

-

1,4-Dioxane

-

Pressure-resistant reaction vessel

Procedure:

-

In a pressure-resistant vessel, combine 2,3-dichlorobenzonitrile (1 equivalent), aqueous ammonia (e.g., 8 mL per gram of starting material), and a co-solvent such as 1,4-dioxane (e.g., 2 mL per gram of starting material).[1]

-

Seal the vessel securely.

-

Heat the reaction mixture to a temperature between 100-180°C. The optimal temperature will depend on the specific substrate and desired reaction time.

-

Maintain the temperature and stir the mixture for several hours to overnight. Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, cool the vessel to room temperature.

-

The product may precipitate out of the solution upon cooling. Collect the solid by filtration.

-

If the product does not precipitate, the reaction mixture can be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Logical Flow of the Nucleophilic Aromatic Substitution Pathway

Caption: Nucleophilic aromatic substitution route to this compound.

Route 2: Reduction of 2-Chloro-3-nitrobenzonitrile

This elegant and often high-yielding route involves the selective reduction of the nitro group of 2-chloro-3-nitrobenzonitrile to the corresponding amine. The choice of reducing agent is paramount to avoid the reduction of the nitrile group or dehalogenation.

Expertise in Reagent Selection for Selective Reduction

The key to this synthetic step is the chemoselective reduction of the nitro group in the presence of other reducible functionalities.

-

Catalytic Hydrogenation: This is a common and often clean method. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are frequently used.[2] However, care must be taken to avoid dehalogenation, especially with Pd/C. Raney nickel is often a safer choice when chloro-substituents are present.[2]

-

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl) are classic and effective for nitro group reduction.[3] This method is generally tolerant of nitrile and halide groups. Iron powder in acetic acid is another viable and cost-effective option.[2]

-

Transfer Hydrogenation: This method utilizes a hydrogen donor in the presence of a catalyst. For instance, hydrazine hydrate with a catalyst like iron(III) chloride can achieve selective reduction under milder conditions.

Experimental Protocol: Reduction of 2-Chloro-3-nitrobenzonitrile

Materials:

-

2-Chloro-3-nitrobenzonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3-nitrobenzonitrile (1 equivalent) in ethanol.

-

In a separate beaker, prepare a solution of stannous chloride dihydrate (e.g., 3-5 equivalents) in concentrated hydrochloric acid.

-

Cool the ethanolic solution of the nitro compound in an ice bath.

-

Slowly add the stannous chloride solution to the cooled nitro compound solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as indicated by TLC.

-

Pour the reaction mixture into a beaker containing crushed ice.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Workflow for the Reduction of the Nitro Precursor

Caption: Synthesis of this compound via nitro group reduction.

Route 3: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[4] For the synthesis of this compound, this could theoretically be approached in a few ways, for instance, by diazotization of a suitable diamine precursor followed by displacement with a chloride or cyanide, or by diazotization of an aminobenzamide followed by cyanation and subsequent modifications. A plausible, though less direct, route could involve the diazotization of 2-amino-3-chlorobenzamide followed by a Sandmeyer cyanation; however, the synthesis of the starting diamine can be complex.

A more direct Sandmeyer approach would be the diazotization of 2,3-diaminobenzonitrile followed by a Sandmeyer reaction to replace one of the amino groups with a chlorine atom. However, the selective mono-diazotization and substitution can be challenging.

Mechanistic Insight and Control

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[4] The key is the formation of an aryl radical after the loss of nitrogen gas from the diazonium salt, which is then trapped by the nucleophile. The use of copper(I) salts is catalytic and crucial for the single-electron transfer that initiates the radical process.

Controlling the regioselectivity in molecules with multiple amino groups is a significant challenge and requires careful optimization of reaction conditions, including temperature, acid concentration, and the rate of addition of the diazotizing agent.

General Experimental Protocol for a Sandmeyer Reaction

This is a generalized protocol and would require significant adaptation and optimization for the specific synthesis of this compound.

Materials:

-

Aromatic amine precursor

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or other mineral acid

-

Copper(I) chloride (CuCl) or Copper(I) cyanide (CuCN)

-

Ice

Procedure:

-

Diazotization: Dissolve or suspend the aromatic amine in a cold aqueous solution of a mineral acid (e.g., HCl). Cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. The completion of diazotization can be tested with starch-iodide paper (excess nitrous acid will turn the paper blue).

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl) in the corresponding acid.

-

Slowly add the cold diazonium salt solution to the copper(I) salt solution with vigorous stirring. Effervescence (evolution of N₂ gas) is typically observed.

-

After the addition is complete, the reaction mixture is often warmed to room temperature or slightly heated to ensure complete decomposition of the diazonium salt.

-

The product is then isolated by extraction with an organic solvent, followed by washing, drying, and purification.

Logical Relationship in the Sandmeyer Reaction

Caption: Generalized workflow of a Sandmeyer reaction.

Safety Considerations

-

This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.[6]

-

Precursors and Reagents: Many of the precursors and reagents used in these syntheses are hazardous. For example, 2,3-dichlorobenzonitrile and 2-chloro-3-nitrobenzonitrile are toxic and irritants. Strong acids and bases should be handled with care. Diazonium salts are potentially explosive, especially when dry, and should be used in solution without isolation. Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][8]

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several synthetic routes, with the reduction of 2-chloro-3-nitrobenzonitrile often being the most efficient and high-yielding approach in a laboratory setting. The nucleophilic aromatic substitution of 2,3-dichlorobenzonitrile presents a more direct but potentially more challenging route in terms of reaction conditions. The Sandmeyer reaction, while versatile, may require more extensive optimization for this specific target.

For industrial-scale production, factors such as cost of starting materials, process safety, and waste management become paramount. The choice of the optimal synthetic route will, therefore, depend on a careful evaluation of these factors in the context of the desired scale of production.

Future research in this area may focus on the development of more sustainable and environmentally friendly catalytic systems, particularly for the amination and nitro reduction steps, to further enhance the efficiency and safety of this compound synthesis.

References

-

Thermo Fisher Scientific. (2013, February 1). SAFETY DATA SHEET - 2-Amino-4-chlorobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminobenzonitrile. Retrieved from [Link]

- European Patent Office. (n.d.). Process for preparing aromatic nitriles - EP 0441004 B1.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

- Google Patents. (n.d.). Production process for preparing chlorobenzonitrile through ammoxidation - CN103102287A.

- Google Patents. (n.d.). Preparation of benzonitriles - US3742014A.

-

ChemRxiv. (2021). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of etoricoxib intermediate 3-amino-2-chloroacrolein - CN104529798A.

-

Royal Society of Chemistry. (2017). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 41(24), 14839-14847. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-aminobenzonitrile replace - MXPA97002787A.

-

PubChem. (n.d.). 3-Nitrobenzonitrile. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Method used for preparing 3-chlorobenzonitrile. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). 3-Amino-2-Nitrobenzonitrile Supplier & Manufacturer | Factory Price. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]

- 4. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Potential derivatives and analogs of 3-Amino-2-chlorobenzonitrile

An In-depth Technical Guide to the Potential Derivatives and Analogs of 3-Amino-2-chlorobenzonitrile

Abstract